Expanded Substrate Scope for Catalytic Methylation of Inert Aryl Electrophiles
Unlike traditional methylation methods that are often limited to aryl halides (e.g., iodides, bromides), trimethylboroxine (TMB) serves as a universal methylating reagent capable of methylating a broad range of unconventional inert aryl electrophiles [1]. This includes substrates with C-NO2, C-CON(Ts)Ph, C-COOPh, C-OPiv, C-OMe, C-F, and C-CN bonds, which are typically resistant to methylation with other reagents like methylboronic acid or methyl iodide [1]. The platform enables the construction of methylated arenes from these previously challenging starting materials.
| Evidence Dimension | Substrate Scope in Catalytic Methylation |
|---|---|
| Target Compound Data | Enables methylation of 7 distinct classes of inert aryl electrophiles (C-NO2, C-CON(Ts)Ph, C-COOPh, C-OPiv, C-OMe, C-F, C-CN) |
| Comparator Or Baseline | Conventional methylating agents (e.g., methyl iodide, methylboronic acid) primarily limited to aryl halides (I, Br, Cl) |
| Quantified Difference | Expands methylation scope from 1-3 substrate types to at least 7 unconventional classes |
| Conditions | Transition metal-catalyzed (Pd or Ni) cross-coupling with TMB as the methyl source |
Why This Matters
This dramatically expands the toolbox for medicinal chemists performing late-stage functionalization, enabling methylation of drug candidates containing previously incompatible functional groups.
- [1] Feng, B.; Yang, Y.; You, J. A methylation platform of unconventional inert aryl electrophiles: trimethylboroxine as a universal methylating reagent. Chemical Science, 2020, 11, 6031-6035. View Source
